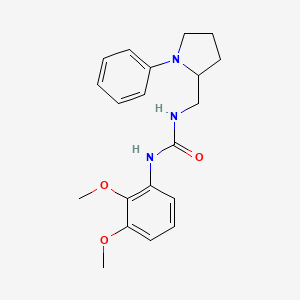
1-(2,3-Dimethoxyphenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea, also known as MPD, is a chemical compound that has been studied extensively for its potential use in scientific research. MPD is a urea-based compound that has shown promise in a variety of applications, including as a tool for studying the central nervous system and as a potential treatment for certain neurological disorders. In
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Urea derivatives, such as 1,3,5-triazinyl ureas, have been evaluated for their efficiency as corrosion inhibitors for mild steel in acidic environments. Studies demonstrate that these compounds are effective in protecting mild steel against corrosion, attributed to the formation of a protective layer through strong adsorption on the metal surface. This implies that similar urea compounds could be used to enhance the durability of metals in corrosive conditions (Mistry et al., 2011).
Anticancer Activity
Research on diaryl ureas has shown significant antiproliferative effects against various cancer cell lines, indicating potential as anticancer agents. The mechanism involves the inhibition of specific cellular pathways critical for cancer cell survival and proliferation. This suggests that urea derivatives could be explored further for their therapeutic potential in cancer treatment (Jian Feng et al., 2020).
Supramolecular Chemistry
Urea derivatives play a crucial role in supramolecular chemistry, especially in the formation of dimeric structures through hydrogen bonding. This property is utilized in the design of novel molecular assemblies and materials with specific functionalities, highlighting the versatility of urea compounds in creating complex structures (F. H. Beijer et al., 1998).
Gelation and Material Science
Certain urea derivatives can form hydrogels, which are soft materials with applications ranging from drug delivery to tissue engineering. The ability to tune the physical properties of these gels through molecular design underscores the importance of urea compounds in developing new materials for medical and technological applications (G. Lloyd & J. Steed, 2011).
Environmental Science
Urea derivatives have been explored for their role in the microbial degradation of herbicides, demonstrating that certain microorganisms can break down urea-based herbicides, reducing their environmental impact. This research area offers insights into bioremediation strategies for the detoxification of herbicide-contaminated environments (D. Murray et al., 1969).
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-25-18-12-6-11-17(19(18)26-2)22-20(24)21-14-16-10-7-13-23(16)15-8-4-3-5-9-15/h3-6,8-9,11-12,16H,7,10,13-14H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJAEUKXZXNHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

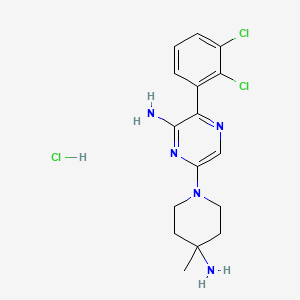
![(Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-5-butyl-3-phenylthiazolidin-4-one](/img/structure/B2845349.png)
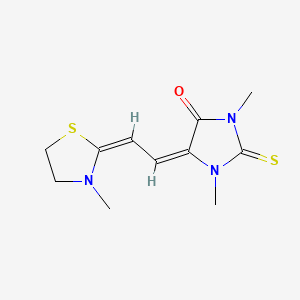


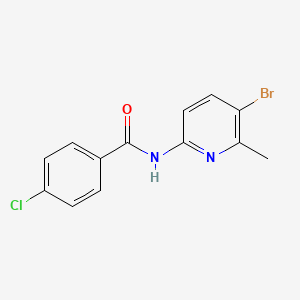
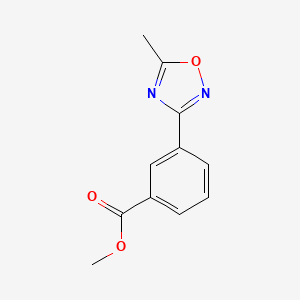
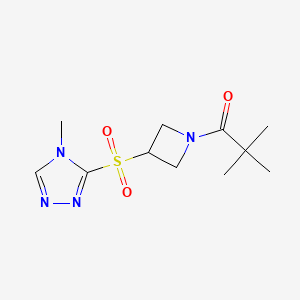
![5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2845358.png)
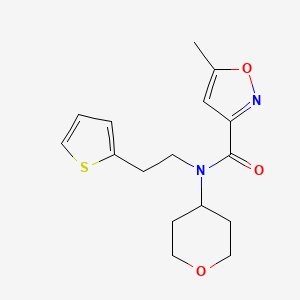
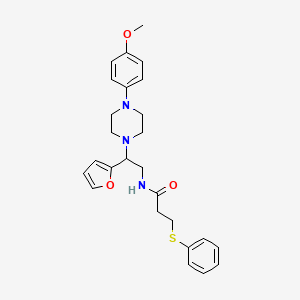
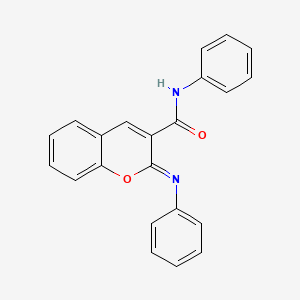
![1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B2845367.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2845368.png)